molecular formula C39H52N4O6S B12046383 2-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-5-phenoxybenzenesulfonic acid

2-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-5-phenoxybenzenesulfonic acid

Cat. No.: B12046383
M. Wt: 704.9 g/mol
InChI Key: BAQSVARNVVDRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-5-phenoxybenzenesulfonic acid involves several steps. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the heptadecyl chain and the methoxyphenyl diazenyl group. The final step involves the sulfonation of the phenoxybenzene ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-5-phenoxybenzenesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

Similar compounds to 2-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-5-phenoxybenzenesulfonic acid include:

Properties

Molecular Formula

C39H52N4O6S

Molecular Weight

704.9 g/mol

IUPAC Name

2-[3-heptadecyl-4-[(4-methoxyphenyl)diazenyl]-5-oxo-4H-pyrazol-1-yl]-5-phenoxybenzenesulfonic acid

InChI

InChI=1S/C39H52N4O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-35-38(41-40-31-24-26-32(48-2)27-25-31)39(44)43(42-35)36-29-28-34(30-37(36)50(45,46)47)49-33-21-18-17-19-22-33/h17-19,21-22,24-30,38H,3-16,20,23H2,1-2H3,(H,45,46,47)

InChI Key

BAQSVARNVVDRDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1N=NC2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O

Origin of Product

United States

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